molecular formula C11H10BrNO3 B1413862 Ethyl 2-bromo-5-cyano-4-methoxybenzoate CAS No. 1805490-75-8

Ethyl 2-bromo-5-cyano-4-methoxybenzoate

Cat. No.: B1413862
CAS No.: 1805490-75-8
M. Wt: 284.11 g/mol
InChI Key: XFNPROGBHFNTQQ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-cyano-4-methoxybenzoate is a chemical compound that belongs to the class of benzoates. It is commonly used in medical, environmental, and industrial research due to its unique properties. This compound is characterized by its bromine, cyano, and methoxy functional groups attached to a benzoate core, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-5-cyano-4-methoxybenzoate typically involves the bromination of a suitable precursor, followed by esterification and nitrile formation.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-cyano-4-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of hydroxylated benzoates.

Scientific Research Applications

Ethyl 2-bromo-5-cyano-4-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-cyano-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The bromine and cyano groups are key functional groups that enable the compound to participate in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-4-cyano-5-methoxybenzoate
  • Methyl 2-bromo-5-methoxybenzoate

Uniqueness

Ethyl 2-bromo-5-cyano-4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it valuable for a wide range of applications.

Properties

IUPAC Name

ethyl 2-bromo-5-cyano-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-4-7(6-13)10(15-2)5-9(8)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNPROGBHFNTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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